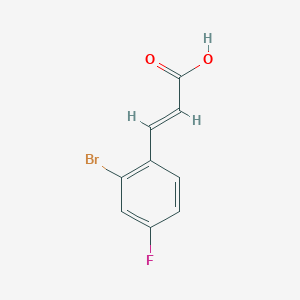

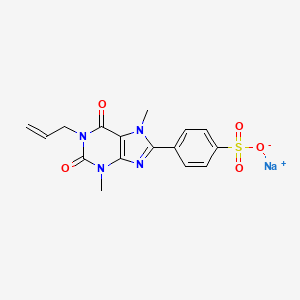

2-溴-4-氟肉桂酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-fluorocinnamic acid is a halogenated cinnamic acid derivative, which is a compound of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 2-Bromo-4-fluorocinnamic acid, they do provide insights into related halogenated compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of halogenated cinnamic acids.

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves the functionalization of existing aromatic rings with halogen atoms. For example, the synthesis of 2-bromo-3-fluorobenzonitrile involves the bromodeboronation of aryl boronic acids, demonstrating the utility of halogenation reactions in the synthesis of complex aromatic compounds . Similarly, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction and bromination indicates the multi-step nature of synthesizing halogenated aromatic compounds .

Molecular Structure Analysis

The molecular structure of halogenated compounds is crucial as it influences their reactivity and the types of chemical reactions they can undergo. For instance, the study of crystal structure landscapes of halogenated cinnamic acids, such as 4-bromocinnamic acid, reveals the influence of π-π interactions, weak hydrogen bonds, and halogen bonds in the formation of crystal structures . These interactions are also relevant for 2-Bromo-4-fluorocinnamic acid, as the presence of bromine and fluorine can lead to similar intermolecular forces affecting its crystal structure.

Chemical Reactions Analysis

Halogenated compounds participate in various chemical reactions, often serving as intermediates or reactants. The facile synthesis of 2-bromo-3-fluorobenzonitrile showcases the generality of halodeboronation reactions . Additionally, the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the versatility of halogenated compounds in forming more complex structures . These examples highlight the reactivity of bromine and fluorine in chemical synthesis, which is relevant to understanding the chemical behavior of 2-Bromo-4-fluorocinnamic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence and position of halogen atoms on the aromatic ring. For example, the synthesis of 3-Bromo-2-fluorobenzoic acid and its characterization through MS and 1H NMR indicate the importance of analytical techniques in confirming the structure and purity of such compounds . The properties of halogenated compounds, such as their reactivity, boiling and melting points, and solubility, are key factors in their application in chemical synthesis and industry.

科学研究应用

生物降解研究

- 生物增强在生物反应器中:作为氟肉桂酸家族的一部分,2-溴-4-氟肉桂酸已被研究其生物降解性。一项研究利用旋转生物接触器(RBC)处理4-氟肉桂酸的冲击负荷,生物增强显示出在去除氟化合物方面具有潜力,尽管存在一些效率挑战 (Amorim et al., 2013)。

- 工业污泥中的生物转化:利用工业活性污泥探索了该化合物的生物转化。这项研究对于了解4-氟肉桂酸以及相关化合物如2-溴-4-氟肉桂酸在废水处理过程中的行为具有相关性 (Freitas dos Santos et al., 2004)。

化学合成和应用

- 衍生物的合成:研究集中在合成甲基4-氟肉桂酸酯,这是一种在不对称二羟基化和氨基羟基化中使用的重要化合物,对于2-溴-4-氟肉桂酸由于结构相似性具有重要意义 (Si, 2004)。

- 细菌菌株的降解:分离出能够降解4-氟肉桂酸的细菌菌株,展示了在生物修复和环境清理技术中的潜在应用。这些发现可能与在环境背景下处理2-溴-4-氟肉桂酸相关 (Yu, 2013)。

生物降解监测技术

- 膜进样质谱(MIMS):利用MIMS监测4-氟肉桂酸的生物降解提供了对先进分析技术的见解,这些技术可以应用于2-溴-4-氟肉桂酸和类似化合物 (Creaser et al., 2002)。

其他研究应用

- 完全生物降解联合体:展示了一项能够利用4-氟肉桂酸进行生长并导致完全矿化的细菌联合体的研究,突显了微生物联合体在相关化合物生物降解过程中的潜力 (Hasan et al., 2010)。

- 氟肉桂醛和醇的合成:研究β-溴-β-氟苯乙烯的甲酰化,提供了α-氟肉桂醛和β-氟肉桂醇的途径,展示了氟肉桂衍生物在合成化学中的化学多样性和潜在应用 (Zemmouri et al., 2011)。

未来方向

The future directions of 2-Bromo-4-fluorocinnamic acid are not explicitly mentioned in the search results. Given its role as an intermediate in the production of agrochemicals and pharmaceuticals , ongoing research may focus on developing more efficient synthesis methods or exploring new applications.

属性

IUPAC Name |

(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJGSKYYLDTNE-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluorocinnamic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)